1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and methoxyphenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the coupling of the pyrazole derivative with 2-methoxyphenethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
- 1-benzyl-3-(benzyloxy)-N-(2-hydroxyphenethyl)-1H-pyrazole-4-carboxamide
- 1-benzyl-3-(benzyloxy)-N-(2-chlorophenethyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxyphenethyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-32-25-15-9-8-14-23(25)16-17-28-26(31)24-19-30(18-21-10-4-2-5-11-21)29-27(24)33-20-22-12-6-3-7-13-22/h2-15,19H,16-18,20H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDIHKTWDSCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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